molecular formula C8H7F2NO2 B15133229 2-(Difluoromethoxy)benzaldehyde oxime

2-(Difluoromethoxy)benzaldehyde oxime

Cat. No.: B15133229
M. Wt: 187.14 g/mol
InChI Key: IUOZSTLMTBFGGX-VZUCSPMQSA-N
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Description

2-(Difluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a difluoromethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzaldehyde oxime typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxy)benzaldehyde oxime
  • 2-(Trifluoromethoxy)benzaldehyde oxime
  • 2-(Chloromethoxy)benzaldehyde oxime

Uniqueness

2-(Difluoromethoxy)benzaldehyde oxime is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NE)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5+

InChI Key

IUOZSTLMTBFGGX-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC(F)F

Origin of Product

United States

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